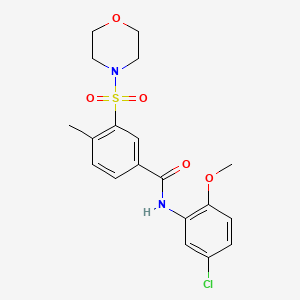![molecular formula C17H19N3O9S B5224193 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a piperazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including both gram-positive and gram-negative bacteria. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for testing against a wide range of microorganisms. In addition, its ability to induce apoptosis in cancer cells makes it useful for studying the mechanisms of cancer cell death. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its biochemical and physiological effects. Another area of research could focus on developing more potent derivatives of the compound, which could have improved antimicrobial, anticancer, or anti-inflammatory activity. Finally, research could focus on developing new methods for synthesizing the compound, which could lead to improved yields or lower costs.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate involves the reaction of 2-furylmethylamine with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with piperazine in the presence of acetic acid to obtain the desired product. The reaction proceeds under mild conditions and can be completed in a few steps with high yield.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S.C2H2O4/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFXHGUHRFCUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)

![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(4-propylphenoxy)-2-propanol dihydrochloride](/img/structure/B5224124.png)

![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)
![6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine](/img/structure/B5224143.png)

![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5224165.png)
![10-acetyl-3-(3-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5224175.png)
![4-{[benzyl(ethyl)amino]methyl}-2-bromo-6-methoxyphenol](/img/structure/B5224185.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)